![molecular formula C8H7N3OS B13132015 N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold followed by the introduction of the acetamide group. One common method involves the annulation of pyridine to a thiazole ring. This can be achieved through the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the reactive sites of the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Explored for its antitumor activities and potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. For example, some derivatives have been reported to inhibit histamine H3 receptors .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar pharmacological activities.
Pyridine derivatives: Compounds containing the pyridine ring are widely studied for their diverse biological activities.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties
Uniqueness
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is unique due to the combination of thiazole and pyridine rings, which provides multiple reactive sites for functionalization and a broad spectrum of potential pharmacological activities .
Propiedades
Fórmula molecular |
C8H7N3OS |
|---|---|
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
N-([1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7N3OS/c1-5(12)10-8-11-7-6(13-8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) |
Clave InChI |
LQRWOMHIYRNZBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(S1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


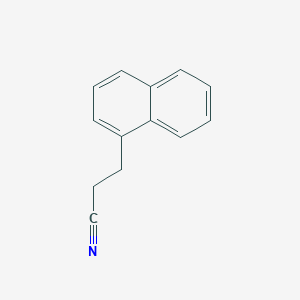
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
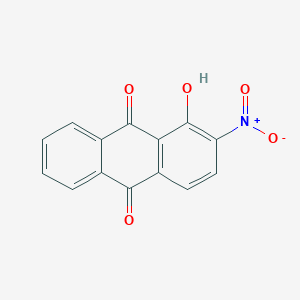

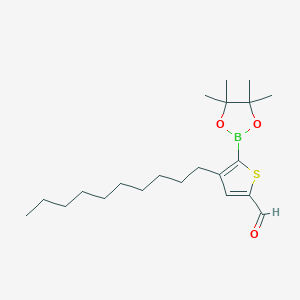
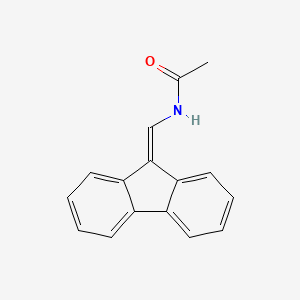
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)

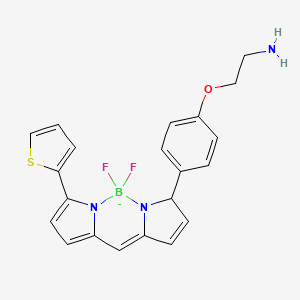
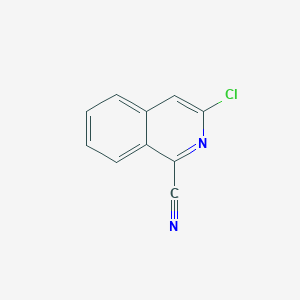
![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)


